(R)-2-Acetamido-2-(4-fluorophenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

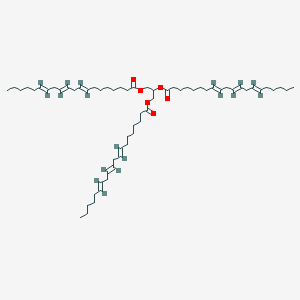

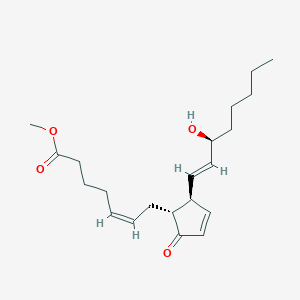

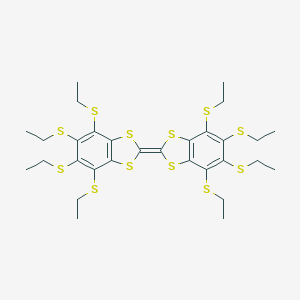

“®-2-Acetamido-2-(4-fluorophenyl)acetic acid” is also known as “®-4-Fluorophenylglycine”. It has a molecular formula of C8H8FNO2 and a molecular weight of 169.15 g/mol . This compound is a derivative of amino acids and has been commercially used as ergogenic supplements .

Molecular Structure Analysis

The molecular structure of “®-2-Acetamido-2-(4-fluorophenyl)acetic acid” can be represented by the following SMILES notation: C1=CC(=CC=C1C@HO)N)F . This indicates that the compound contains a fluorophenyl group attached to an acetamido group.

科学的研究の応用

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are used to degrade acetaminophen (ACT) from aqueous mediums, highlighting the environmental applications of related compounds in water treatment and pollution control. The degradation pathways, by-products, and biotoxicity of these processes have been extensively studied, providing insights into the environmental impact and potential treatment methods for pharmaceutical pollutants (Qutob et al., 2022).

Drug Metabolism and Toxicity

The metabolism and genetic differences in the response to paracetamol (acetaminophen) have been reviewed, offering a deeper understanding of how individual genetic differences can affect the metabolism of drugs and their efficacy or toxicity. Such research is crucial for personalized medicine and for developing safer, more effective dosing guidelines (Zhao & Pickering, 2011).

Pain Management Mechanisms

Recent research has elucidated novel mechanisms of action for acetaminophen in pain management, challenging the traditional view of its analgesic effects and opening new avenues for the development of pain relief strategies. Specifically, the metabolization of acetaminophen to N-acylphenolamine (AM404) and its action on specific receptors in the brain and spinal cord have been highlighted as key mechanisms for its analgesic effects (Ohashi & Kohno, 2020).

特性

IUPAC Name |

(2R)-2-acetamido-2-(4-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTADRWBVNKKSJ-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=C(C=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C1=CC=C(C=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Acetamido-2-(4-fluorophenyl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B163801.png)

![8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid](/img/structure/B163831.png)

![2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B163834.png)